4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride is a chemical compound that presents significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that integrates a pyridine and thiazole moiety, which are known for their pharmacological properties.
This compound is classified under organic compounds and specifically falls within the category of amines. Its systematic name indicates the presence of a butyl chain connected to an amine group, along with a pyridine and thiazole structure. Research articles have indicated that derivatives of similar structures often exhibit various biological activities, including anti-inflammatory and antimicrobial effects .
The synthesis of 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride can be approached through several synthetic routes, often involving multi-step reactions that include:
Each step requires careful optimization of reaction conditions to enhance yield and purity, often monitored by techniques such as thin-layer chromatography and high-performance liquid chromatography.
The molecular formula for 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride is CHClNS.
The compound's three-dimensional conformation can be analyzed using computational chemistry methods, providing insights into its potential interactions with biological targets.
The reactivity profile of 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride includes:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved activity.
The mechanism of action for 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride is hypothesized to involve:
Quantitative structure–activity relationship studies could further elucidate these mechanisms by correlating chemical structure with biological activity.
Key physical and chemical properties of 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride include:
Property | Value |
---|---|
Molecular Weight | 290.24 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in water due to dihydrochloride form |
pH | Typically acidic in solution |
These properties influence the compound's bioavailability and pharmacokinetics.
4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride is being explored for various applications in medicinal chemistry:
Heterocyclic amine derivatives represent a cornerstone of modern medicinal chemistry due to their diverse biological activities and structural versatility. The compound 4-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride (molecular formula: C₁₂H₁₅N₃S·2HCl) exemplifies this strategic approach, combining two pharmacologically significant heterocyclic systems: a pyridine ring and a thiazole moiety, linked through a flexible butan-1-amine chain. The dihydrochloride salt form significantly enhances aqueous solubility, a critical factor for bioavailability in biological testing environments [1] .
The molecular architecture of this compound enables multifaceted interactions with biological targets. The pyridine nitrogen acts as a hydrogen bond acceptor, while the thiazole ring offers a π-deficient system suitable for stacking interactions. The primary amine group serves as both a hydrogen bond donor/acceptor and a protonation site under physiological conditions, further facilitating target engagement. This synergistic combination creates a molecular scaffold capable of interacting with diverse enzyme active sites and receptors, explaining the sustained interest in such hybrid structures for drug discovery [1]. From a drug design perspective, the four-carbon alkyl linker provides optimal spatial separation between the heterocyclic systems and the amine functionality, potentially allowing simultaneous engagement with complementary binding pockets. The SMILES notation (C1=CC(=CN=C1)C2=CSC(=N2)CCCCN) accurately captures this connectivity, while the InChIKey (NLPPBWZRNFAVLK-UHFFFAOYSA-N) provides a unique identifier for structural verification across chemical databases [1].
Table 1: Fundamental Molecular Properties of 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine Dihydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula (Base) | C₁₂H₁₅N₃S | PubChem Lite [1] |
Molecular Weight (Base) | 233.33 g/mol | Calculated |
SMILES | C1=CC(=CN=C1)C2=CSC(=N2)CCCCN | [1] |
InChIKey | NLPPBWZRNFAVLK-UHFFFAOYSA-N | [1] |
Predicted CCS ([M+H]⁺) | 150.5 Ų | [1] |
Hydrogen Bond Acceptors | 4 | Calculated |
Hydrogen Bond Donors | 3 (after salt dissociation) | Calculated |
The strategic integration of thiazole and pyridine motifs in drug design spans several decades, evolving from simple heterocyclic building blocks to sophisticated hybrid pharmacophores. Early explorations focused on monocyclic thiazoles as bioisosteres for peptide bonds and pyridine derivatives as privileged scaffolds in neurological therapeutics. The conceptual leap to covalently link these systems emerged in the late 20th century, driven by the recognition that such hybrids could engage multiple biological targets simultaneously .
Significant milestones include the development of anti-tubercular agents incorporating pyridine-thiazole frameworks. Research demonstrated that compounds like 4-(pyridin-4-yl)butan-1-amine derivatives exhibited notable activity against Mycobacterium tuberculosis H37Ra (IC₅₀: 1.35-2.18 μM), validating the pharmacological relevance of this structural class . Concurrently, the ketolide antibiotic research field utilized analogous structures as side-chain components, exemplified by telithromycin derivatives containing pyridyl-imidazole motifs. This application highlighted the role of pyridine-thiazole/imidazole systems in enhancing antimicrobial potency through ribosomal targeting .
The structural evolution progressed toward increased complexity:
Synthetic methodologies have advanced in parallel, transitioning from classical condensation reactions to modern metal-catalyzed cross-coupling strategies. The Stille and Suzuki coupling reactions enabled efficient arylation at specific positions, allowing precise construction of the pyridin-3-yl-thiazol-2-yl linkage present in the target compound. These synthetic refinements facilitated exploration of structure-activity relationships (SAR), particularly regarding the impact of pyridine regiochemistry (2-, 3-, or 4-isomers) on biological activity [1] [2] .
Table 2: Historical Development of Biologically Active Thiazole-Pyridine Hybrids
Era | Representative Compounds | Therapeutic Focus | Key Advances |
---|---|---|---|
1980-1990 | Simple 2-aminothiazoles with pyridyl substituents | Antimicrobials | Recognition of thiazole as penicillin bioisostere |
1995-2005 | 4-(Pyridin-n-yl)butanamine derivatives | Antitubercular agents | IC₅₀ optimization to low micromolar range |
2005-2015 | Telithromycin side-chain analogs | Ketolide antibiotics | Enhanced ribosomal binding affinity |
2015-Present | Regioisomerically pure hybrids (e.g., pyridin-3-yl) | Targeted cancer/neurotherapeutics | Rational design based on target structural biology |
The resurgence of interest in 4-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride stems from its dual significance as a synthetic intermediate and a potential pharmacophore in multiple therapeutic domains. Unlike its pyridin-4-yl analogs that show established antitubercular activity, the pyridin-3-yl isomer presents unique three-dimensional positioning of the nitrogen lone pair, potentially enabling interactions with previously unexplored biological targets [1] . This compound addresses critical pharmacological needs through its balanced physicochemical profile: the calculated LogP (~2.27) suggests favorable membrane permeability, while the topological polar surface area (TPSA ≈ 65 Ų) indicates potential for crossing biological barriers without excessive hydrophilicity [1] .
Several compelling research gaps warrant further investigation:
The absence of literature reports and patent protections specifically covering this compound (as indicated by PubChem data) creates a unique opportunity for novel intellectual property development [1]. Furthermore, the predicted collision cross-section values (CCS: 150.5 Ų for [M+H]⁺) provide essential reference data for its identification in mass spectrometry-based metabolomic studies, facilitating future biomarker discovery and pharmacokinetic analyses [1] [6]. The compound's structural features suggest potential for central nervous system activity due to molecular weight (<350 Da) and presence of hydrogen-bonding donors/acceptors, positioning it as a promising scaffold for neurotherapeutic development despite current knowledge gaps regarding specific neuropharmacological applications [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2